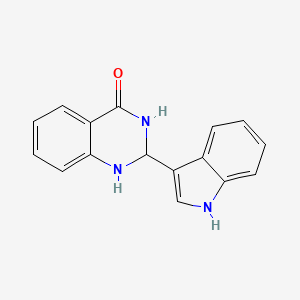

2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are a class of compounds that have an indole nucleus, a structure found in many natural and synthetic bioactive compounds . They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of indole with various electrophiles, nucleophiles, or radicals . For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed .

Molecular Structure Analysis

The indole nucleus is a heterocyclic system that consists of a benzene ring fused to a pyrrole ring . It is aromatic in nature due to the delocalization of π-electrons .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons . They can also participate in various other reactions depending on the functional groups attached to the indole nucleus .

Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless, with specific odors . Their physical and chemical properties can vary depending on the specific functional groups attached to the indole nucleus.

科学的研究の応用

Antibacterial Activity

The treatment of bacterial diseases remains a significant challenge due to the increasing antibiotic resistance of infectious agents. Notably, Staphylococcus aureus, especially methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis are of particular concern. Researchers have explored antibacterial compounds, including those related to 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives.

Synthesis and Structural Relationships: A straightforward synthetic approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues has been developed . These compounds were evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis H37Rv, S. aureus ATCC 25923, MRSA ATCC 43300, and Candida albicans ATCC 10231. Additionally, their role in inhibiting the biofilm formation of S. aureus was investigated.

Key Findings:Other Potential Applications

While antibacterial activity is a prominent field, 2-INDOL-3-YL-1,2,3-TRIHYDROQUINAZOLIN-4-ONE may also have applications in other areas. However, further research is needed to explore these potential uses:

Anti-HIV Properties: Indole derivatives have been investigated for their anti-HIV-1 activity . It would be interesting to explore whether this compound exhibits any anti-HIV potential.

Chemical Properties and Toxicity: Detailed information on its chemical properties, melting point, boiling point, density, and toxicity could provide insights into its safety and stability .

作用機序

Target of Action

The compound 2-INDOL-3-YL-1,2,3-TRIHYDROQUINAZOLIN-4-ONE, also known as Oprea1_798716 or 2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Oprea1_798716 may also interact with various targets.

Mode of Action

Indole derivatives, in general, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Oprea1_798716 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

将来の方向性

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in synthesizing new indole derivatives and exploring their potential therapeutic applications . Further structural modification and optimization are needed to develop effective drug candidates .

特性

IUPAC Name |

2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJNHCZVIHAJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)

![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)